molecular formula C10H12N4O B1493742 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol CAS No. 2092040-29-2

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol

Cat. No. B1493742
CAS RN: 2092040-29-2
M. Wt: 204.23 g/mol
InChI Key: MZSXNHXEJSLBAZ-UHFFFAOYSA-N
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Description

The compound “6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol” is a chemical compound that contains a pyrazole ring. Pyrazoles are a class of compounds that have been widely described in the literature as chelating ligands . They are also well-known as important heterocyclic biologically active compounds .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds similar to "6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol" have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, novel series of pyrazolopyrimidine derivatives have shown promising results in cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, and also exhibited significant 5-lipoxygenase inhibition, which is a critical enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Spin Crossover and Polymorphism

Research on mononuclear complexes, including those with pyrazolyl-pyrimidine-based ligands, has demonstrated intriguing phenomena such as spin crossover and polymorphism. These complexes exhibit different spin states, which can be influenced by external stimuli like temperature, leading to potential applications in molecular electronics and sensors (Bushuev et al., 2014).

Antimicrobial and Antioxidant Activities

Pyrazolopyrimidine derivatives have also been explored for their antimicrobial and antioxidant activities. Some synthesized compounds have shown significant activity against various bacterial strains and fungal infections, as well as free radical scavenging capabilities, making them potential candidates for developing new antimicrobial and antioxidant agents (El‐Borai et al., 2013).

Coordination Chemistry and Luminescent Properties

The coordination chemistry of pyrazolyl-pyrimidine ligands with metals has been extensively studied, revealing their versatility in forming complexes with luminescent properties. These complexes can be utilized in the development of luminescent materials for biological sensing and imaging applications (Halcrow, 2005).

Corrosion Inhibition

Bipyrazolic-type organic compounds, including those related to the chemical structure , have been investigated for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have helped elucidate their inhibition efficiencies, suggesting applications in materials science and engineering to protect metals from corrosion (Wang et al., 2006).

properties

IUPAC Name

4-(1,5-dimethylpyrazol-3-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-4-9(13-14(6)3)8-5-10(15)12-7(2)11-8/h4-5H,1-3H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXNHXEJSLBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 3
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 4
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 5
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 6
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol

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